N-Methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

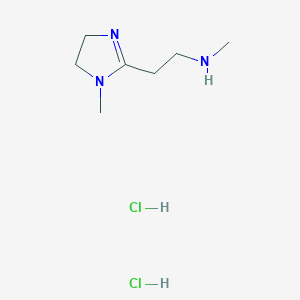

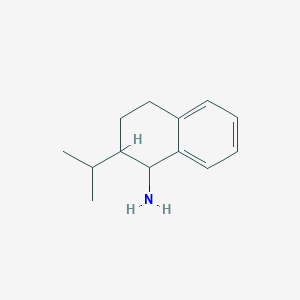

“N-Methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride” is a chemical compound with the empirical formula C7H17Cl2N3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC1=C(NC=N1)CCN.Cl.Cl . This indicates that the compound contains an imidazole ring with a methyl group attached to one of the nitrogen atoms and an ethanamine group attached to one of the carbon atoms . Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . Its molecular weight is 198.09 . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Crystal and Electronic Structure Analysis

A study by Aydın et al. (2017) explored the crystal and electronic structure of a compound similar in structure to the requested chemical, highlighting the significance of intermolecular interactions and the potential for applications in material science and molecular engineering (Aydın, Soyer, Akkurt, & Büyükgüngör, 2017).

Spectroscopic and Luminescence Studies

Research on lanthanide complexes of bis-benzimidazole derived ligands, including spectroscopic, luminescence, and electrochemical studies, was conducted by Siddiqi et al. (2013). These complexes may offer insights into the development of new materials with specific optical and electrical properties (Siddiqi, Shahid, Khalid, Sharma, & Siddique, 2013).

Synthetic Process Improvement

Fu-you (2009) reported improvements in the synthesis of a compound closely related to the chemical of interest, showcasing advancements in the efficiency and yield of chemical synthesis processes, which are critical for pharmaceutical and chemical industries (Pan Fu-you, 2009).

Spectral Characterization and Crystal Structure

Tavman and Sayil (2013) detailed the spectral characterization and crystal structure of a benzimidazole derivative, offering a foundational understanding for the design of novel compounds with potential applications in drug development and material science (Tavman & Sayil, 2013).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) synthesized and evaluated the antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole, indicating the potential for the development of new antimicrobial and anticancer agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-Methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride, also known as Nα-Methylhistamine dihydrochloride, are the histamine H3 and H2 receptors . These receptors play a crucial role in the regulation of neurotransmitter release in the central and peripheral nervous system .

Mode of Action

Nα-Methylhistamine dihydrochloride acts as an agonist for both the histamine H3 and H2 receptors . It interacts with these receptors to stimulate acid secretion and cyclic adenosine 3′,5′-monophosphate (cAMP) synthesis . This compound is more potent than histamine in terms of cAMP production, with a lower EC50 concentration and higher maximal cAMP production .

Biochemical Pathways

The interaction of Nα-Methylhistamine dihydrochloride with the histamine H3 and H2 receptors leads to an increase in cAMP synthesis . This increase in cAMP levels can affect various biochemical pathways, including those involved in neurotransmitter release and gastric acid secretion .

Pharmacokinetics

Its solubility in water (>20 mg/ml) suggests that it may have good bioavailability .

Result of Action

The stimulation of cAMP synthesis by Nα-Methylhistamine dihydrochloride can lead to various molecular and cellular effects. For example, it can enhance neurotransmitter release in the nervous system and stimulate acid secretion in the stomach . These effects can have various physiological implications, such as the regulation of cognitive functions and gastric functions .

Eigenschaften

IUPAC Name |

N-methyl-2-(1-methyl-4,5-dihydroimidazol-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3.2ClH/c1-8-4-3-7-9-5-6-10(7)2;;/h8H,3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTVFLKHFRGMSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NCCN1C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2866891.png)

![N-(3-fluoro-4-methylphenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2866892.png)

![ethyl N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate](/img/structure/B2866893.png)

![Ethyl 2-[7-[2-(cyclohexen-1-yl)ethylcarbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2866896.png)

![(3-Methoxyphenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866897.png)

![N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2866898.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866900.png)

![Isoquinolin-1-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2866902.png)

![[5-Fluoro-4-(hydroxymethyl)-2-methoxyphenyl]-(4-fluoroindol-1-yl)methanone](/img/structure/B2866903.png)

![3-Ethyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2866907.png)